oleoyl-L-carnitine

Catalog No.
S943615
CAS No.
38677-66-6
M.F
C25H47NO4
M. Wt
425.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
oleoyl-L-carnitine

CAS Number

38677-66-6

Product Name

oleoyl-L-carnitine

IUPAC Name

(3R)-3-[(Z)-octadec-9-enoyl]oxy-4-(trimethylazaniumyl)butanoate

Molecular Formula

C25H47NO4

Molecular Weight

425.6 g/mol

InChI

InChI=1S/C25H47NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h12-13,23H,5-11,14-22H2,1-4H3/b13-12-/t23-/m1/s1

InChI Key

IPOLTUVFXFHAHI-WHIOSMTNSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

Oleoyl-L-carnitine is a long-chain acylcarnitine compound characterized by the presence of an oleoyl group attached to L-carnitine. Its chemical formula is C25H48NO4, and it plays a significant role in lipid metabolism and cellular energy production. Oleoyl-L-carnitine is primarily involved in the transport of long-chain fatty acids into mitochondria, where they undergo β-oxidation for energy generation.

Research suggests OLC might act as a glycine transporter 2 (GlyT-2) inhibitor []. GlyT-2 is a protein responsible for transporting the amino acid glycine across cell membranes. Inhibition of GlyT-2 could potentially impact neuronal signaling and function []. However, further investigation is needed to elucidate the precise mechanisms underlying OLC's biological effects.

Long-chain acylcarnitine

Acylcarnitines are esters formed from the amino acid carnitine and fatty acids. OLC is a specific type of acylcarnitine with a long-chain fatty acid moiety, oleic acid. Research suggests that acylcarnitines play a role in transporting fatty acids across cell membranes, particularly in the context of mitochondrial fatty acid oxidation for energy production .

Glycine transporter 2 inhibitor

OLC has been shown to inhibit GlyT2, a transporter protein responsible for the reuptake of glycine, a neurotransmitter, into nerve cells. Studies have demonstrated that OLC acts as a selective inhibitor for GlyT2, with minimal effect on GlyT1, another glycine transporter . This property has led to research exploring the potential therapeutic applications of OLC in disorders related to glycine dysfunction.

Additional Considerations

  • Elevated plasma levels of OLC have been observed in patients with chronic kidney disease undergoing hemodialysis. Research suggests a possible association between these elevated levels and cardiovascular mortality, but the underlying mechanisms remain unclear .
  • More research is needed to explore the potential therapeutic applications of OLC and its safety profile.

  • Oxidation: It can be oxidized to form corresponding carboxylic acids, typically using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert oleoyl-L-carnitine to its corresponding alcohols, often facilitated by reducing agents such as lithium aluminum hydride.
  • Substitution: Substitution reactions may occur at the ester linkage, leading to the formation of different acylcarnitines, using reagents like acid chlorides and anhydrides.

Oleoyl-L-carnitine exhibits notable biological activity as an inhibitor of glycine transporter 2 (GlyT2), with an IC50 value of 340 nM, making it significantly more potent than other lipid inhibitors. This inhibition affects glycine transport in the central nervous system, potentially influencing various neurological disorders such as addiction, depression, and neuropathic pain . The compound's action involves a non-competitive inhibition mechanism, which suggests that it alters glycine levels without directly competing with glycine for binding sites .

Synthetic Routes

Oleoyl-L-carnitine is synthesized primarily through the esterification of oleic acid with L-carnitine. The typical reaction conditions involve:

  • Catalysts: Commonly sulfuric acid or p-toluenesulfonic acid.
  • Conditions: The reaction is performed under reflux conditions to facilitate the esterification process.

After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate pure oleoyl-L-carnitine.

Industrial Production

In industrial settings, large-scale production utilizes optimized esterification processes. Continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) are implemented to enhance yield and purity.

Oleoyl-L-carnitine has several applications in biochemistry and pharmacology:

  • Metabolic Studies: It serves as a marker for assessing long-chain fatty acid metabolism disorders.
  • Therapeutic Potential: Due to its role as a GlyT2 inhibitor, it is being explored for potential therapeutic applications in treating neurological disorders.
  • Research Tool: It is frequently used in studies investigating glycine transport mechanisms and lipid interactions with proteins .

Research indicates that oleoyl-L-carnitine interacts specifically with GlyT2, influencing glycine transport dynamics. The compound's inhibition mechanism has been linked to specific amino acid residues within GlyT2's structure, particularly an isoleucine residue that affects sensitivity to oleoyl-L-carnitine. This specificity highlights its unique role compared to other acylcarnitines that may not exhibit similar inhibitory effects on glycine transport .

Oleoyl-L-carnitine belongs to a broader class of acylcarnitines. Here are some similar compounds along with their unique characteristics:

Compound NameStructure CharacteristicsBiological Activity
Lauroyl-L-carnitineShorter chain (C12)Less potent GlyT2 inhibitor than oleoyl-L-carnitine
Palmitoyl-L-carnitineMedium chain (C16)Moderate GlyT2 inhibition
Stearoyl-L-carnitineLonger chain (C18)Inhibits GlyT1 more than GlyT2
Linoleoyl-L-carnitineContains double bonds (C18:2)Different interaction profile with transporters

Oleoyl-L-carnitine stands out due to its potent inhibition of GlyT2 compared to these other compounds, which may have varying effects on different glycine transporters and metabolic pathways .

Mitochondrial Carnitine Shuttle System

The mitochondrial carnitine shuttle system represents the fundamental mechanism by which oleoyl-L-carnitine is synthesized and transported across mitochondrial membranes [3] [4]. This system consists of three essential components that work in concert to facilitate the movement of long-chain fatty acids, including oleic acid, into the mitochondrial matrix for subsequent oxidation [20] [22].

The carnitine shuttle operates through a sophisticated transport mechanism that circumvents the impermeability of the inner mitochondrial membrane to acyl-coenzyme A esters [8] [23]. This transport system is particularly crucial for oleoyl-L-carnitine, as it enables the utilization of oleic acid, one of the most abundant monounsaturated fatty acids in human metabolism [34] [38].

EnzymeLocationGenePrimary Function
Carnitine Palmitoyltransferase 1A (CPT1A)Outer mitochondrial membrane (cytosolic face)CPT1AAcyl-CoA to acylcarnitine conversion (liver, kidney)
Carnitine Palmitoyltransferase 1B (CPT1B)Outer mitochondrial membrane (cytosolic face)CPT1BAcyl-CoA to acylcarnitine conversion (muscle, heart)
Carnitine Palmitoyltransferase 1C (CPT1C)Outer mitochondrial membrane (brain-specific)CPT1CBrain-specific fatty acid metabolism
Carnitine Palmitoyltransferase 2 (CPT2)Inner mitochondrial membrane (matrix face)CPT2Acylcarnitine to acyl-CoA conversion in matrix
Carnitine/Acylcarnitine Translocase (CACT)Inner mitochondrial membraneSLC25A20Acylcarnitine/carnitine antiport transport
Organic Cation Transporter Novel 2 (OCTN2)Plasma membrane and renal tubulesSLC22A5High-affinity carnitine transport

Table 2: Key Enzymes in the Mitochondrial Carnitine Shuttle System

Carnitine Palmitoyltransferase I/II Catalyzed Esterification

The formation of oleoyl-L-carnitine begins with the action of carnitine palmitoyltransferase I, which catalyzes the esterification of oleoyl-coenzyme A with L-carnitine at the outer mitochondrial membrane [6] [11]. Carnitine palmitoyltransferase I exists in three distinct isoforms, each exhibiting tissue-specific expression patterns and regulatory characteristics [6] [20].

Carnitine palmitoyltransferase 1A is predominantly expressed in lipogenic tissues such as liver, brain, kidney, lung, spleen, intestine, pancreas, and ovary [6] [11]. This isoform demonstrates particular importance in hepatic fatty acid metabolism and shows sensitivity to inhibition by malonyl-coenzyme A [6] [20]. Carnitine palmitoyltransferase 1B is highly expressed in tissues with elevated fatty acid oxidative capacity, including heart, skeletal muscle, and testis [6] [11]. The third isoform, carnitine palmitoyltransferase 1C, is neuron-specific and its precise role in neural metabolism remains under investigation [6] [20].

The enzymatic mechanism involves the transfer of the oleoyl group from oleoyl-coenzyme A to the hydroxyl group of L-carnitine, forming oleoyl-L-carnitine and releasing free coenzyme A [8] [20]. This reaction occurs at the inner aspect of the outer mitochondrial membrane, positioning the enzyme strategically for subsequent transport processes [3] [6].

Following its formation, oleoyl-L-carnitine must be reconverted to oleoyl-coenzyme A within the mitochondrial matrix by carnitine palmitoyltransferase 2 [5] [7]. This enzyme is located on the inner surface of the inner mitochondrial membrane and catalyzes the reverse reaction, transferring the oleoyl group from carnitine back to coenzyme A [7] [11]. The released carnitine is then available for transport back to the cytosol via the carnitine/acylcarnitine translocase [4] [22].

Transport Mechanisms Across Mitochondrial Membranes

The transport of oleoyl-L-carnitine across mitochondrial membranes involves a sophisticated antiport mechanism mediated by the carnitine/acylcarnitine translocase [4] [22]. This transporter, encoded by the SLC25A20 gene, belongs to the mitochondrial carrier protein family and exhibits specificity for carnitine and acylcarnitines with varying chain lengths [4] [21].

The carnitine/acylcarnitine translocase operates through an alternating access mechanism that involves the simultaneous rotation of three domains around the central substrate translocation pathway [10] [22]. This unique transport mechanism is driven by the formation and disruption of salt bridge networks on either side of the substrate binding site [10]. The transporter cycles between matrix and cytoplasmic states through the coordinated opening and closing of these networks [10].

The transport process exhibits remarkable specificity for long-chain acylcarnitines, including oleoyl-L-carnitine [4] [22]. The mammalian transporter demonstrates higher affinity for acylcarnitines with longer carbon chains, making it particularly efficient for C18:1 species such as oleoyl-L-carnitine [22] [23]. The antiport mechanism ensures that for every molecule of oleoyl-L-carnitine transported into the matrix, one molecule of free carnitine is transported back to the cytosol [4] [23].

The efficiency of this transport system is enhanced by the formation of a supramolecular complex between the carnitine/acylcarnitine translocase and carnitine palmitoyltransferase 2 in the inner mitochondrial membrane [4]. This complex facilitates the channeling of acylcarnitines directly from the carrier to the enzyme, optimizing the conversion of oleoyl-L-carnitine to oleoyl-coenzyme A within the matrix [4] [22].

β-Oxidation Intermediates and Regulatory Nodes

The role of oleoyl-L-carnitine extends beyond simple transport, serving as a critical intermediate that influences multiple regulatory nodes within fatty acid oxidation pathways [2] [16]. The compound functions as both a substrate for beta-oxidation and a regulatory molecule that can modulate metabolic flux through various feedback mechanisms [13] [16].

StepEnzyme ComplexSubstrateProductCofactor/Product
Step 1: DehydrogenationAcyl-CoA dehydrogenases (VLCAD, LCAD, MCAD, SCAD)Acyl-CoATrans-2-enoyl-CoA + FADH2FAD → FADH2
Step 2: HydrationMitochondrial Trifunctional Protein (Enoyl-CoA hydratase)Trans-2-enoyl-CoA3-Hydroxyacyl-CoAH2O
Step 3: OxidationMitochondrial Trifunctional Protein (3-Hydroxyacyl-CoA dehydrogenase)3-Hydroxyacyl-CoA3-Ketoacyl-CoA + NADH + H+NAD+ → NADH + H+
Step 4: ThiolysisMitochondrial Trifunctional Protein (3-Ketoacyl-CoA thiolase)3-Ketoacyl-CoAAcetyl-CoA + Shortened acyl-CoACoA-SH

Table 3: Enzymatic Steps of Mitochondrial Beta-Oxidation

Role in Long-Chain Fatty Acid Catabolism

Oleoyl-L-carnitine plays a fundamental role in long-chain fatty acid catabolism through its integration into the mitochondrial beta-oxidation pathway [24] [25]. Once transported into the mitochondrial matrix and converted back to oleoyl-coenzyme A, the compound enters the beta-oxidation spiral, which consists of four sequential enzymatic reactions [24] [27].

The beta-oxidation of oleoyl-coenzyme A begins with dehydrogenation catalyzed by very long-chain acyl-coenzyme A dehydrogenase or long-chain acyl-coenzyme A dehydrogenase [24] [25]. This initial step removes two hydrogen atoms between carbons 2 and 3, forming a trans-double bond and generating flavin adenine dinucleotide hydrogen [24] [30]. The presence of the existing cis-double bond at position 9 in oleic acid requires additional enzymatic machinery to process this monounsaturated fatty acid through the beta-oxidation pathway [25] [27].

The subsequent steps involve the mitochondrial trifunctional protein, a hetero-octameric enzyme complex composed of four alpha and four beta subunits [25] [26]. This protein catalyzes the final three steps of beta-oxidation: hydration by enoyl-coenzyme A hydratase, oxidation by 3-hydroxyacyl-coenzyme A dehydrogenase, and thiolysis by 3-ketoacyl-coenzyme A thiolase [25] [27]. The mitochondrial trifunctional protein exhibits substrate channeling capabilities, allowing efficient transfer of intermediates between active sites [26] [27].

The complete beta-oxidation of oleoyl-coenzyme A yields nine molecules of acetyl-coenzyme A, eight molecules of reduced nicotinamide adenine dinucleotide, and eight molecules of flavin adenine dinucleotide hydrogen [8] [24]. These products subsequently enter the citric acid cycle and electron transport chain to generate adenosine triphosphate [29] [31]. The efficiency of this process makes oleoyl-L-carnitine a significant contributor to cellular energy production, particularly in tissues with high metabolic demands [20] [34].

Feedback Inhibition of Insulin Signaling Pathways

The metabolism of oleoyl-L-carnitine intersects with insulin signaling pathways through multiple regulatory mechanisms that can result in feedback inhibition [12] [13]. Insulin exerts profound effects on fatty acid oxidation by modulating the activity of key enzymes in the carnitine shuttle system and beta-oxidation pathway [12] [15].

Insulin inhibits fatty acid oxidation primarily through the elevation of malonyl-coenzyme A levels, which directly inhibits carnitine palmitoyltransferase I and prevents the formation of oleoyl-L-carnitine [12] [19]. This regulatory mechanism ensures that fatty acid synthesis and oxidation do not occur simultaneously, maintaining metabolic efficiency [13] [15]. The sensitivity of carnitine palmitoyltransferase I to malonyl-coenzyme A inhibition varies among isoforms, with carnitine palmitoyltransferase 1A showing greater sensitivity than carnitine palmitoyltransferase 1B [6] [12].

Research has demonstrated that insulin also regulates the transcriptional expression of acyl-coenzyme A synthetases, which are responsible for the initial activation of fatty acids [13]. The forkhead box protein O transcription factor pathway mediates this regulation, with insulin signaling leading to decreased expression of these enzymes and reduced fatty acid activation [13]. This mechanism provides an additional layer of control over the availability of substrates for oleoyl-L-carnitine formation [13].

The accumulation of long-chain acylcarnitines, including oleoyl-L-carnitine, can interfere with insulin signaling through the elevation of mitochondrial acetyl-coenzyme A to coenzyme A ratios [16] [19]. Elevated acetyl-coenzyme A levels can inhibit pyruvate dehydrogenase and reduce glucose oxidation, promoting insulin resistance [14] [16]. This creates a metabolic environment where fatty acid oxidation is favored over glucose utilization, a hallmark of insulin-resistant states [14] [15].

Glycine Transporter 2 (GlyT2) Inhibition Dynamics

Oleoyl-L-carnitine demonstrates potent and selective inhibition of glycine transporter 2, representing a novel class of endogenous bioactive lipid modulators with significant pharmacological relevance [1]. The compound exhibits an inhibitory concentration 50 (IC50) of 340 nanomolar against GlyT2, demonstrating approximately 30-fold selectivity over glycine transporter 1 (GlyT1), which shows an IC50 greater than 10,000 nanomolar [1] [2]. This remarkable selectivity profile positions oleoyl-L-carnitine as a highly specific modulator of glycinergic neurotransmission.

The inhibition mechanism of oleoyl-L-carnitine on GlyT2 displays distinctive kinetic properties characterized by slow onset and prolonged duration of action [1]. The compound requires approximately three minutes of application to achieve stable inhibition levels, and recovery following washout extends beyond 35 minutes, suggesting either tight binding or pseudo-irreversible interaction characteristics [1]. Kinetic analysis reveals a mixed mechanism of inhibition, exhibiting both competitive and non-competitive features depending on the concentration employed [1].

The concentration-response relationship demonstrates that at lower concentrations (0.1 micromolar), oleoyl-L-carnitine exhibits primarily competitive inhibition characteristics, while at higher concentrations (3 micromolar), both competitive and non-competitive features become apparent [1]. This concentration-dependent shift in inhibition mechanism suggests multiple binding modes or allosteric effects that vary with compound concentration.

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship investigations have revealed critical molecular determinants for glycine transporter 2 inhibition by acylcarnitine compounds [1]. The fatty acid chain length emerges as a fundamental parameter, with optimal activity observed for compounds containing 16 to 18 carbon chains. Lauroyl-L-carnitine (C12:0) demonstrates minimal inhibitory activity with an IC50 exceeding 10 micromolar, indicating insufficient hydrophobic interactions for effective binding [1].

The degree of unsaturation within the fatty acid chain significantly influences inhibitory potency. Oleoyl-L-carnitine, containing a single cis double bond at the 9-position (C18:1), exhibits superior activity compared to its saturated analog stearoyl-L-carnitine (C18:0), which achieves only 16.8% inhibition at 3 micromolar concentration [1]. Similarly, linoleoyl-L-carnitine (C18:2) with two double bonds shows reduced activity (9.5% inhibition at 3 micromolar), suggesting that the mono-unsaturated configuration provides optimal geometric compatibility with the binding site [1].

The carnitine head group proves essential for glycine transporter 2 selectivity and potency. L-carnitine alone shows no significant inhibitory activity up to 300 micromolar concentration, highlighting the critical importance of the fatty acid moiety [1]. Comparison with related compounds reveals that the quaternary ammonium structure of carnitine provides superior selectivity compared to alternative head groups. N-arachidonylglycine, despite containing a longer polyunsaturated chain (C20:4), exhibits approximately 2-fold lower potency than oleoyl-L-carnitine (IC50 = 0.88 micromolar) [1].

The stereochemistry of the carnitine moiety contributes significantly to biological activity. The L-configuration of carnitine appears essential for optimal binding, as this represents the naturally occurring form that interacts with endogenous transport systems [3]. The specific three-dimensional arrangement of the trimethylammonium group and carboxylate functionality creates the precise electrostatic and steric requirements for selective glycine transporter 2 recognition.

Allosteric Modulation of Neurotransmitter Transport

Oleoyl-L-carnitine functions through allosteric modulation rather than competitive inhibition at the glycine binding site, representing a novel mechanism of neurotransmitter transporter regulation [4]. The compound binds to a distinct allosteric site located in the extracellular region of glycine transporter 2, specifically involving the transmembrane domain 5/7/8 cavity and extracellular loop 4 [4]. This binding site is spatially separated from the orthosteric glycine binding pocket, enabling non-competitive inhibition mechanisms.

The allosteric binding site demonstrates remarkable specificity for glycine transporter 2 over glycine transporter 1, despite the high structural similarity between these transporters [4]. Key amino acid differences in extracellular loop 4, particularly isoleucine 545 in glycine transporter 2 versus leucine at the corresponding position in glycine transporter 1, create distinct binding environments [4]. The beta-branched structure of isoleucine 545 facilitates optimal accommodation of the oleyl chain while providing steric restrictions that enhance selectivity [4].

Molecular dynamics simulations reveal that oleoyl-L-carnitine adopts a kinked conformation within the allosteric site, with the carnitine head group interacting with aromatic amino acids and the backbone of valine 523, while the oleyl tail penetrates deeply into the hydrophobic transmembrane domain 5/7/8 cavity [4]. The compound establishes multiple stabilizing interactions, including ionic contacts between the trimethylammonium group and arginine 531, and extensive hydrophobic interactions along the fatty acid chain [4].

The allosteric mechanism involves conformational restriction of glycine transporter 2, preventing the structural transitions necessary for glycine transport [4]. Oleoyl-L-carnitine binding appears to stabilize the transporter in an outward-facing conformation, blocking the conformational changes required for substrate translocation [5]. This mechanism differs fundamentally from traditional competitive inhibitors that directly compete with substrate for the orthosteric binding site.

The allosteric nature of oleoyl-L-carnitine inhibition provides several pharmacological advantages over orthosteric inhibitors. The non-competitive mechanism maintains inhibitory activity even at elevated glycine concentrations, ensuring consistent pharmacological effects regardless of endogenous neurotransmitter levels [1]. Additionally, the allosteric site represents a novel druggable target that may offer improved selectivity profiles and reduced off-target effects compared to compounds targeting the highly conserved orthosteric glycine binding site [4].

STAT3 Signaling Pathway Activation in Oncogenesis

Signal transducer and activator of transcription 3 (STAT3) represents a critical molecular hub linking inflammation, metabolism, and oncogenic transformation, with oleoyl-L-carnitine emerging as a significant modulator of this pathway in cancer contexts [6] [7]. The canonical STAT3 signaling cascade involves receptor-mediated tyrosine phosphorylation at position 705, enabling homodimerization and nuclear translocation for transcriptional regulation of target genes [8]. In pathological conditions, particularly those associated with metabolic dysfunction and obesity, STAT3 becomes constitutively activated, promoting cellular transformation and tumor progression [7].

Oleoyl-L-carnitine directly activates STAT3 signaling through mechanisms involving defective fatty acid oxidation and subsequent metabolite accumulation [6] [7]. When carnitine palmitoyltransferase 2 (CPT2) activity becomes impaired, as observed in obesity-related metabolic dysfunction, oleoyl-L-carnitine levels increase dramatically in hepatic tissues [6]. This accumulation triggers STAT3 phosphorylation and nuclear translocation, initiating transcriptional programs associated with cellular proliferation and survival [6].

The STAT3 activation by oleoyl-L-carnitine involves both direct and indirect mechanisms. Direct activation occurs through metabolite-protein interactions that influence STAT3 phosphorylation status, while indirect activation involves upstream modulation of cytokine signaling pathways, particularly interleukin-6 and related inflammatory mediators [8] [6]. The constitutive nature of this activation distinguishes pathological conditions from normal physiological STAT3 responses, which are typically transient and tightly regulated [9].

Obesity-Associated Tumor Microenvironment Modulation

The obesity-associated tumor microenvironment undergoes profound alterations that create conditions favorable for malignant transformation and progression, with oleoyl-L-carnitine serving as both a biomarker and functional mediator of these changes [10] [11]. Adipose tissue in obese individuals develops chronic low-grade inflammation characterized by immune cell infiltration, cytokine hypersecretion, and metabolic dysregulation [10]. This inflammatory milieu provides sustained signals for STAT3 activation through multiple cytokine pathways.

Oleoyl-L-carnitine accumulation in obese adipose tissue contributes significantly to microenvironmental remodeling through several interconnected mechanisms [6] [11]. The compound promotes adipocyte dysfunction and death, leading to the release of damage-associated molecular patterns and pro-inflammatory cytokines [10]. These inflammatory mediators create a positive feedback loop that sustains STAT3 activation and promotes further metabolic dysfunction.

The tumor microenvironment in obesity becomes enriched with bioactive lipids, including elevated oleoyl-L-carnitine concentrations, which directly influence cancer cell behavior [11]. Cancer cells demonstrate enhanced fatty acid uptake in obese conditions, utilizing these lipids for energy production and biosynthetic processes [11]. This metabolic reprogramming provides growth advantages and enhances resistance to metabolic stress conditions.

Immune cell function within the obese tumor microenvironment becomes significantly compromised, with reduced cytotoxic T cell infiltration and impaired anti-tumor immune responses [11] [12]. Oleoyl-L-carnitine and related acylcarnitines contribute to immune suppression through multiple mechanisms, including direct effects on T cell metabolism and indirect effects through modulation of myeloid cell phenotypes [11]. The altered fatty acid partitioning in obese tumors creates competition between cancer cells and immune cells for essential metabolic substrates [11].

Angiogenesis and vascular remodeling represent additional components of obesity-associated tumor microenvironment modulation influenced by oleoyl-L-carnitine [10]. The compound contributes to enhanced vascularization through STAT3-mediated upregulation of angiogenic factors, including vascular endothelial growth factor (VEGFA) [10]. This improved vascular supply facilitates tumor growth and provides pathways for metastatic dissemination.

Epigenetic Regulation of Metastatic Phenotypes

The epigenetic landscape undergoes dramatic alterations during cancer progression, with oleoyl-L-carnitine and STAT3 signaling playing crucial roles in regulating chromatin accessibility and gene expression patterns associated with metastatic phenotypes [13] [14]. STAT3 functions as both a transcription factor and an epigenetic regulator, directly influencing histone modifications and DNA methylation patterns [14] [15]. The sustained activation of STAT3 by oleoyl-L-carnitine creates persistent epigenetic alterations that promote metastatic capabilities.

STAT3 activation leads to recruitment of epigenetic modifying enzymes, including histone acetyltransferases, methyltransferases, and chromatin remodeling complexes [14] [15]. The formation of STAT3-containing transcriptional complexes at target gene promoters facilitates localized chromatin modifications that enhance transcriptional accessibility [14]. Specifically, STAT3 has been shown to activate mitogen- and stress-activated protein kinase 1 (MSK1), which subsequently phosphorylates histone H3 at serine 10, creating permissive chromatin states for gene expression [14].

The epigenetic regulation mediated by oleoyl-L-carnitine-activated STAT3 particularly affects genes involved in epithelial-to-mesenchymal transition (EMT), a fundamental process underlying cancer metastasis [13] [16]. STAT3 binding to regulatory regions of EMT-associated transcription factors, including SNAIL, SLUG, TWIST, and ZEB family members, promotes their expression while simultaneously recruiting epigenetic silencing complexes to epithelial marker genes such as E-cadherin [13] [16].

The metabolic component of oleoyl-L-carnitine provides additional epigenetic regulatory capacity through its role as an acetyl donor for histone acetylation reactions [17]. As a derivative of acetyl-coenzyme A metabolism, oleoyl-L-carnitine can influence global histone acetylation patterns, particularly in conditions where fatty acid oxidation is impaired [17]. This metabolic-epigenetic coupling creates a direct link between cellular energy status and chromatin regulation.

Long-term exposure to elevated oleoyl-L-carnitine concentrations, as occurs in obesity and metabolic dysfunction, establishes stable epigenetic marks that persist even after normalization of metabolite levels [13]. These persistent modifications contribute to the phenomenon of metabolic memory, where previous exposure to pathological conditions continues to influence cellular behavior through maintained epigenetic alterations [13]. In cancer contexts, this mechanism may explain the continued elevated cancer risk observed even after successful weight loss interventions.

XLogP3

7.9

Hydrogen Bond Acceptor Count

4

Exact Mass

425.35050898 g/mol

Monoisotopic Mass

425.35050898 g/mol

Heavy Atom Count

30

UNII

IQ19DDF3A0

Wikipedia

Oleoyllevocarnitine

Dates

Last modified: 04-14-2024

Explore Compound Types